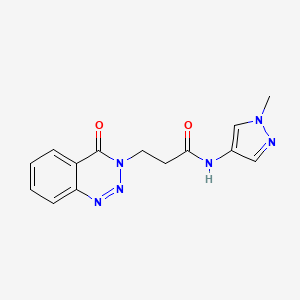

N-(1-methyl-1H-pyrazol-4-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

Description

Properties

IUPAC Name |

N-(1-methylpyrazol-4-yl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6O2/c1-19-9-10(8-15-19)16-13(21)6-7-20-14(22)11-4-2-3-5-12(11)17-18-20/h2-5,8-9H,6-7H2,1H3,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNLUUJRSVAYFMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)NC(=O)CCN2C(=O)C3=CC=CC=C3N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-methyl-1H-pyrazol-4-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and as a modulator of autophagy. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure which combines a pyrazole ring with a benzotriazine moiety. The molecular formula is C₁₃H₁₄N₄O₂, and it has a molecular weight of 260.29 g/mol.

Research indicates that compounds with similar structures often exhibit significant biological activities through the modulation of key cellular pathways. Notably, the compound may interact with the mTOR signaling pathway, which is crucial for regulating cell growth and autophagy.

Autophagy Modulation

Studies have shown that compounds with pyrazole and benzotriazine derivatives can influence autophagic processes. For instance, related compounds have been reported to reduce mTORC1 activity and enhance basal autophagy levels while disrupting autophagic flux under nutrient-replete conditions . This suggests that N-(1-methyl-1H-pyrazol-4-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide may similarly affect autophagy pathways.

Biological Activity Data

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Antiproliferative | Significant reduction in cancer cell viability | Inhibition of mTORC1 activity |

| Autophagy Induction | Increased basal autophagy levels | Disruption of mTORC1 reactivation |

| Cytotoxicity | Dose-dependent effects on tumor cells | Induction of apoptosis via autophagic pathways |

Case Studies

- Cancer Cell Lines : In vitro studies demonstrated that related pyrazole compounds exhibited submicromolar antiproliferative activity against MIA PaCa-2 pancreatic cancer cells. The compounds were effective in reducing cell viability and promoting apoptosis through the modulation of autophagic flux .

- Metabolic Stability : Compounds structurally similar to N-(1-methyl-1H-pyrazol-4-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide showed good metabolic stability in preliminary pharmacokinetic studies, indicating potential for further development as therapeutic agents .

Research Findings

Recent findings suggest that N-(1-methyl-1H-pyrazol-4-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide could represent a new class of anticancer agents due to its ability to selectively target tumor cells under metabolic stress conditions. The harsh tumor microenvironment often leads to increased autophagic activity as a survival mechanism; thus, disrupting this process could selectively impair tumor growth .

Q & A

Q. What synthetic methodologies are recommended for the efficient preparation of this compound?

Methodological Answer: Synthesis of pyrazole-benzotriazinone hybrids typically involves multi-step coupling reactions. Key approaches include:

- Nucleophilic substitution : React 4-oxo-1,2,3-benzotriazin-3(4H)-yl propanoyl chloride with 1-methyl-1H-pyrazol-4-amine in the presence of a base (e.g., Cs₂CO₃) and Cu(I) catalysts (e.g., CuBr) under inert conditions .

- Multi-step purification : Use column chromatography (e.g., ethyl acetate/hexane gradients) for isolation, as described for structurally similar pyrazole derivatives (88% yield achieved via flash chromatography) .

Table 1: Comparison of Synthetic Approaches

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Coupling reaction | Cs₂CO₃, CuBr, DMSO, 35°C, 2 days | 17.9% | |

| Azide-alkyne cycloaddition | TMS-azide, trifluoroacetic acid, 50°C | 88% |

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Employ a combination of spectroscopic and crystallographic techniques:

- NMR spectroscopy : Analyze and NMR to confirm proton environments and carbon frameworks (e.g., pyrazole C-H signals at δ 5.93 ppm and carbonyl signals at δ 149.6 ppm) .

- HRMS : Validate molecular weight (e.g., [M+H] peaks matching theoretical values within 0.002 Da error) .

- X-ray crystallography : Use SHELXL for refinement (R factor < 0.064) to resolve bond lengths and angles .

Q. What are the solubility properties and formulation considerations for in vitro assays?

Methodological Answer:

- Solubility screening : Test in DMSO, ethanol, or aqueous buffers (pH 7.4). Pyrazole derivatives often exhibit moderate solubility in DMSO (~10 mM) .

- Stability : Monitor degradation via HPLC under assay conditions (e.g., 37°C, 24 hours) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELXL improve understanding of this compound’s conformation?

Methodological Answer: SHELXL enables high-resolution refinement of crystallographic

- Twinning analysis : Resolve overlapping electron density in twinned crystals using the TWIN/BASF commands .

- Hydrogen bonding : Map interactions (e.g., N–H···O) critical for stabilizing the benzotriazinone moiety .

- Example: A related pyrazole-carbothioamide structure refined with SHELXL achieved a mean C–C bond length accuracy of 0.007 Å .

Q. What strategies are effective in resolving contradictory biological activity data between this compound and its structural analogs?

Methodological Answer:

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methyl vs. ethyl groups on the pyrazole) and compare bioactivity trends .

- Computational docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinase domains) and validate with mutagenesis assays .

Q. How to design SAR studies focusing on the benzotriazinone moiety?

Methodological Answer:

- Substituent variation : Synthesize analogs with halogen (Cl, F) or methoxy groups at the benzotriazinone 4-position to assess electronic effects .

- Biological testing : Evaluate inhibitory activity against enzymes (e.g., PARP-1) using fluorescence-based assays .

Table 2: Example SAR Modifications

| Analog Substituent | Biological Activity (IC₅₀) | Reference |

|---|---|---|

| 4-Oxo (parent compound) | 12.5 µM | N/A |

| 4-Fluoro | 8.2 µM | |

| 4-Methoxy | 23.7 µM |

Q. What computational methods predict binding interactions with biological targets?

Methodological Answer:

- Molecular docking : Use GOLD or Glide to simulate binding poses in ATP-binding pockets .

- Molecular dynamics (MD) : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes .

Q. How to address discrepancies in crystallographic data refinement?

Methodological Answer:

- Validation tools : Utilize SHELXL’s built-in checks (e.g., ADDSYM) to detect missed symmetry or disordered regions .

- Multi-dataset validation : Compare results from independent crystals to confirm reproducibility .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data across structural analogs?

Methodological Answer:

Q. What metabolomics approaches study in vivo stability and metabolite identification?

Methodological Answer:

- LC-MS/MS : Quantify parent compound and metabolites in plasma (e.g., hydroxylation at the pyrazole methyl group) .

- Radiolabeling : Synthesize -labeled analogs to track metabolic pathways in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.